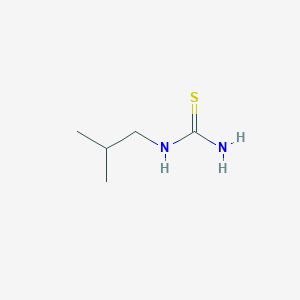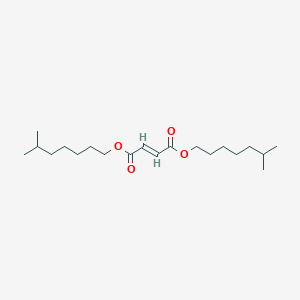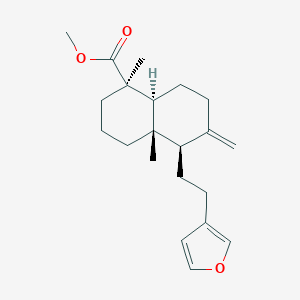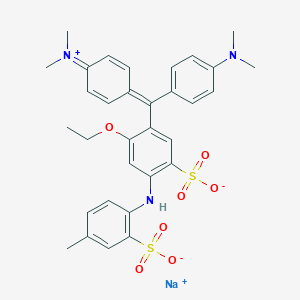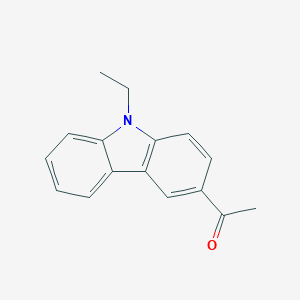
1-(9-ethyl-9H-carbazol-3-yl)ethanone
Übersicht
Beschreibung
1-(9-ethyl-9H-carbazol-3-yl)ethanone is a carbazole derivative that has garnered interest in the scientific community for its synthesis, molecular structure, chemical reactions, and properties. Carbazole derivatives are notable for their applications in materials science, including their use as photoinitiators and in the development of fluorescent probes and luminescent materials.
Synthesis Analysis
The synthesis of carbazole derivatives, including 1-(9-ethyl-9H-carbazol-3-yl)ethanone, typically involves multi-step organic reactions such as condensation, acylation, and oximation. For example, Abdullah M. Asiri and colleagues have demonstrated the preparation of similar carbazole derivatives through reactions involving carbazole-3-carbaldehyde and various reagents under specific conditions, showcasing the diverse synthetic routes available for these compounds (Asiri et al., 2017).
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by spectroscopic methods, including NMR, IR, and mass spectrometry. These techniques confirm the presence of the carbazole core and the ethanone moiety, providing insights into the electronic and spatial configuration of these molecules. Studies by researchers like Liang Zhao et al. have utilized these methods to confirm the structures of related carbazole photoinitiators (Zhao et al., 2011).
Chemical Reactions and Properties
Carbazole derivatives undergo various chemical reactions, including complexation and photophysical interactions. For instance, the formation of charge-transfer complexes and the study of their photophysical properties are critical for understanding the utility of these compounds in applications such as organic electronics and fluorescent materials (Asker & Masnovi, 2009).
Physical Properties Analysis
The physical properties of carbazole derivatives like 1-(9-ethyl-9H-carbazol-3-yl)ethanone, such as solubility, melting points, and crystalline structure, are essential for their application in material science. Single-crystal X-ray diffraction studies provide detailed information about the crystalline structure, contributing to a deeper understanding of their physical characteristics and how they influence material properties (Kant et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents, photostability, and electron-donating capacity, define the utility of carbazole derivatives in various applications. Investigations into their charge-transfer complexations, photoinitiation activities, and fluorescent properties highlight the versatility of these compounds (Zhang et al., 2013).
Wissenschaftliche Forschungsanwendungen
Optical and Photophysical Properties :
- A study by Asiri et al. (2017) investigated the optical and photophysical properties of a compound similar to 1-(9-ethyl-9H-carbazol-3-yl)ethanone. This research highlighted its potential use in determining the critical micelle concentration of certain substances and as a photostable probe in various solvents (Asiri, Al-Dies, & Khan, 2017).
Biological Evaluation :
- Muralikrishna (2018) synthesized and evaluated a derivative of 1-(9-ethyl-9H-carbazol-3-yl)ethanone for biological applications. The study focused on the compound's synthesis and potential medicinal applications (Muralikrishna, 2018).
Antinociceptive Activity :
- Research by Rajasekaran and Thampi (2005) involved synthesizing derivatives of a similar compound and testing them for antinociceptive (pain-relieving) activity. This study contributes to understanding the medicinal properties of such compounds (Rajasekaran & Thampi, 2005).
Photoluminescence in LEDs :
- Liu et al. (2013) developed a europium(III) complex based on a deprotonated derivative of 1-(9-ethyl-9H-carbazol-3-yl)ethanone. This complex showed potential for use in red emission LEDs, highlighting its photoluminescence properties (Liu et al., 2013).
Selective Fluorescent Probe for Chromium(III) :
- A novel derivative was synthesized by Zhang et al. (2013) as a selective fluorescent probe for detecting Chromium(III), demonstrating its application in chemical sensing (Zhang et al., 2013).
Radical Scavenging Activity :
- Naik et al. (2010) synthesized carbazole derivatives and evaluated them for their radical scavenging activity, indicating potential antioxidant applications (Naik, Kumar, & Swetha, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
Wirkmechanismus
Target of Action
It is known that carbazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
One source suggests that a similar compound, known as hrcure-oxe02, acts as a highly efficient photoinitiator for radical photo-polymerization of ethylenically unsaturated compounds
Biochemical Pathways
Carbazole derivatives are known to interact with various biochemical pathways depending on their specific chemical structure .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (2373 g/mol) and density (112 g/cm³), suggest that it may have certain bioavailability characteristics .
Result of Action
It is known that carbazole derivatives can have various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities, depending on their specific chemical structure .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of chemical compounds .
Eigenschaften
IUPAC Name |
1-(9-ethylcarbazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-3-17-15-7-5-4-6-13(15)14-10-12(11(2)18)8-9-16(14)17/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMBQMDRFSEKOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385731 | |
| Record name | 1-(9-ethyl-9H-carbazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9-ethyl-9H-carbazol-3-yl)ethanone | |
CAS RN |
1484-04-4 | |
| Record name | 1-(9-ethyl-9H-carbazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






